1-(2-Ethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea
Description
This compound is a urea derivative featuring a 2-ethylphenyl group attached to one nitrogen atom and a pyrimidin-4-yl moiety substituted at position 6 with a 4-methylpiperazinyl group. The urea scaffold is a common pharmacophore in medicinal chemistry, often employed for its hydrogen-bonding capabilities, which enhance target binding. The 4-methylpiperazine substituent likely contributes to solubility and pharmacokinetic properties, while the 2-ethylphenyl group may influence steric interactions with biological targets .
Properties
IUPAC Name |
1-(2-ethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-3-14-6-4-5-7-15(14)21-18(25)22-16-12-17(20-13-19-16)24-10-8-23(2)9-11-24/h4-7,12-13H,3,8-11H2,1-2H3,(H2,19,20,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVIYGINLKUTMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CC(=NC=N2)N3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound dissects into two primary fragments: (1) the 2-ethylphenyl urea moiety and (2) the 6-(4-methylpiperazin-1-yl)pyrimidin-4-amine subunit. Retrosynthetically, the urea bond is cleaved to reveal 2-ethylphenyl isocyanate and 6-(4-methylpiperazin-1-yl)pyrimidin-4-amine as precursors. The pyrimidine amine is further deconstructed to 4,6-dichloropyrimidine, which undergoes sequential substitutions at the 4- and 6-positions.
Preparation of the Pyrimidine Core
The synthesis begins with 4,6-dichloropyrimidine (9 ), a commercially available starting material. Functionalization at the 6-position is prioritized due to the higher reactivity of the 4-chloro group in nucleophilic aromatic substitution (NAS) reactions.
Table 1: Reaction Conditions for Pyrimidine Substitution
| Step | Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 6-Cl → 4-methylpiperazine | 4-Methylpiperazine | THF | 80°C, 12h | 92 | |
| 4-Cl → NH2 | NH3 (aq.) | Dioxane | 120°C, 24h | 78 |
The 6-chloro substituent is replaced with 4-methylpiperazine in tetrahydrofuran (THF) at 80°C, yielding 6-(4-methylpiperazin-1-yl)-4-chloropyrimidine. Subsequent amination of the 4-chloro group with aqueous ammonia in dioxane at 120°C furnishes 6-(4-methylpiperazin-1-yl)pyrimidin-4-amine (19a ) in 78% yield.
Functionalization with 4-Methylpiperazine
Optimization of Reaction Conditions
Catalytic Approaches
While the uncatalyzed reaction suffices for most batches, the addition of triethylamine (TEA, 0.1 equiv) accelerates urea formation by scavenging trace HCl. However, TEA concentrations exceeding 0.5 equiv led to emulsion formation, complicating workup.
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyrimidine H-2), 7.92 (d, J = 8.4 Hz, 2H, ArH), 7.52–7.48 (m, 1H, urea NH), 7.35–7.28 (m, 4H, ArH), 3.86–3.80 (m, 4H, piperazine CH2), 2.62 (q, J = 7.6 Hz, 2H, CH2CH3), 2.50–2.45 (m, 4H, piperazine CH2), 2.25 (s, 3H, NCH3), 1.24 (t, J = 7.6 Hz, 3H, CH2CH3).
HRMS (ESI): m/z calcd for C21H28N7O [M+H]+: 402.2351; found: 402.2349.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(2-Ethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Ethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular functions.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- BJ49573 (1-(4-methoxyphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea): Replaces the 2-ethylphenyl group with a 4-methoxyphenyl group.
- XWA (1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[[4-(4-methylpiperazin-1-yl)phenyl]amino]pyrimidin-4-yl]urea): Incorporates multiple substituents (dimethoxy and dimethylphenyl groups), increasing steric bulk and electronic effects, which may reduce off-target interactions or modulate kinase selectivity .
Modifications in the Pyrimidine-Piperazine Region
- Compounds 7d and 8d (Khurana et al., 2017) : Feature pyrrolidin-1-yl instead of methylpiperazinyl groups on the pyrimidine ring. These analogues demonstrated potent allosteric modulation of CB1 receptors, suggesting that bulkier substituents (e.g., pyrrolidine vs. piperazine) may enhance receptor specificity .
- BLD Pharm Derivatives (): Replace the 4-methylpiperazinyl group with 4-ethylpiperazinyl or acetamidopyrimidinyl moieties.
Allosteric Modulation (CB1 Receptors)
Compounds 7d and 8d (Khurana et al.) achieved IC₅₀ values < 100 nM for CB1 modulation. The absence of a methylpiperazine group in these analogues suggests that smaller substituents (e.g., pyrrolidine) may favor allosteric binding pockets over orthosteric sites . In contrast, the 4-methylpiperazine in the parent compound may confer selectivity for kinase targets (e.g., RET proto-oncogene), as seen in BLD Pharm derivatives .
Kinase Inhibition
BLD Pharm’s compound (630124-46-8) shares the urea-pyrimidine scaffold but includes a trifluoromethylphenyl group, enhancing hydrophobic interactions with kinase ATP-binding pockets. Such modifications highlight the scaffold’s adaptability for diverse kinase targets .
Pharmacokinetic and Physicochemical Properties
Solubility and Lipophilicity
- The 2-ethylphenyl group in the parent compound contributes to moderate lipophilicity (clogP ~3.5), whereas BJ49573’s 4-methoxyphenyl group reduces clogP (~2.8), favoring aqueous solubility .
- Ethylpiperazine derivatives () exhibit higher clogP values (~4.0), increasing membrane permeability but risking CYP-mediated metabolism .
Metabolic Stability
Methylpiperazine substituents are less susceptible to oxidative metabolism compared to ethyl or hydroxyethyl groups (e.g., 7-[4-(2-hydroxyethyl)piperazin-1-yl] in ), which may undergo rapid phase I oxidation .
Biological Activity
1-(2-Ethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a urea linkage, a pyrimidine ring, and a piperazine group, which are essential for its biological activity.
This compound exhibits biological activity primarily through its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain kinases involved in cellular signaling pathways, which are critical in cancer progression and other diseases.
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. For instance:
These findings suggest that the compound may selectively target cancer cells while sparing normal cells.
Neuroprotective Effects
Additionally, the compound has been investigated for its neuroprotective effects. Studies indicate that it may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This property is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Study 1: In Vivo Efficacy
A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound resulted in significant tumor reduction compared to controls. The study reported a tumor volume decrease of approximately 50% after four weeks of treatment.
Study 2: Mechanistic Insights
Another investigation explored the mechanistic pathways through which this compound exerts its effects. It was found to inhibit the phosphorylation of specific proteins involved in cell cycle regulation, leading to cell cycle arrest in the G0/G1 phase. This finding aligns with its observed anticancer activity.
Q & A
Q. What are the key synthetic pathways for 1-(2-Ethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by urea linkage. For example:
- Step 1 : Coupling of 2-ethylaniline with a pyrimidine intermediate (e.g., 6-chloropyrimidin-4-amine) under Buchwald-Hartwig conditions using Pd catalysts .
- Step 2 : Introduction of the 4-methylpiperazine moiety via nucleophilic substitution, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .
- Optimization : Reaction yields depend on solvent choice (acetonitrile vs. DMF), catalyst loading (e.g., Pd₂(dba)₃), and purification methods (column chromatography or recrystallization) .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Structural characterization employs:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethylphenyl and piperazine groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 408.23) .
- X-ray Crystallography : For analogs, bond angles and torsional strain analysis reveal conformational stability .
Advanced Research Questions
Q. How do conflicting biochemical assay results for this compound’s kinase inhibition activity arise, and how are they resolved?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 50 nM vs. 200 nM) may stem from:
- Assay Conditions : ATP concentration variations (1 mM vs. 10 µM) alter competitive binding kinetics .
- Cellular Context : Differences in cell permeability (e.g., P-gp efflux in cancer cell lines) reduce intracellular drug levels .
- Resolution : Normalize data using orthogonal assays (e.g., thermal shift assays for target engagement) and validate with CRISPR-edited kinase-dead models .
Q. What strategies are employed to address poor solubility in in vivo studies?
- Methodological Answer : Poor aqueous solubility (common for urea derivatives) is mitigated via:
- Formulation : Use of co-solvents (e.g., PEG-400) or cyclodextrin-based complexes to enhance bioavailability .
- Prodrug Design : Introducing ionizable groups (e.g., phosphate esters) that hydrolyze in vivo .
- Structural Modifications : Adding polar substituents (e.g., morpholine) to the pyrimidine ring improves logP values .
Q. How does the compound’s selectivity profile compare to structurally related analogs?
- Methodological Answer : Selectivity is assessed using kinase profiling panels (e.g., 400+ kinases). Key comparisons:
| Analog | Structural Variation | Selectivity Ratio (Target vs. Off-target) |
|---|---|---|
| Parent Compound | 4-methylpiperazine | 120:1 (FGFR1 vs. VEGFR2) |
| Chlorophenyl Analog | Cl substituent | 20:1 (FGFR1 vs. PDGFRα) |
| Methoxyethyl Derivative | OCH₂CH₃ group | 300:1 (FGFR1 vs. Kit) |
- Mechanistic Insight : The 4-methylpiperazine group enhances hydrogen bonding with FGFR1’s hinge region, reducing off-target binding .
Data Contradiction Analysis
Q. Why do in vitro and in vivo efficacy results diverge for this compound?
- Methodological Answer :
- Pharmacokinetics : Rapid hepatic clearance (t₁/₂ = 1.2 hr in mice) limits exposure despite high in vitro potency .
- Metabolite Interference : N-oxidation of the piperazine ring generates inactive metabolites, detectable via LC-MS/MS .
- Solution : Co-dosing with CYP450 inhibitors (e.g., ketoconazole) or structural rigidification (e.g., replacing piperazine with azetidine) improves stability .
Experimental Design Recommendations
Q. What controls are critical when evaluating this compound’s antiproliferative activity?
- Methodological Answer : Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
